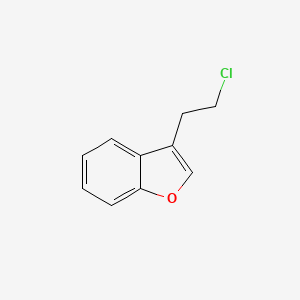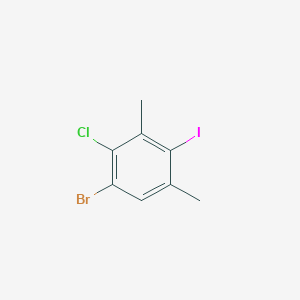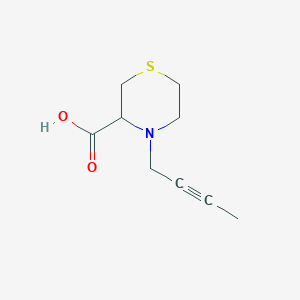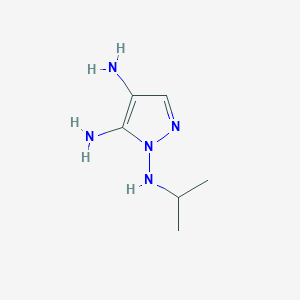
3-(2-Chloroethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the third position of the benzofuran ring.
Preparation Methods
The synthesis of 3-(2-Chloroethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-chloroethyl)phenol using a hypervalent iodine compound as an oxidizing agent . This reaction typically requires the presence of a base such as triethylamine and a catalyst like phenyl iodosodiacetate. The reaction conditions are generally mild, and the yield of the desired product is relatively high.
In industrial settings, the production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds, allowing for the efficient synthesis of benzofuran derivatives .
Chemical Reactions Analysis
3-(2-Chloroethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-ones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloroethyl)benzofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. For example, it may inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
3-(2-Chloroethyl)benzofuran can be compared with other benzofuran derivatives, such as:
3-(2-Bromoethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.
3-(2-Hydroxyethyl)benzofuran: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.
3-(2-Methoxyethyl)benzofuran:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
InChI Key |
GSPULIHDWOYVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)

![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)

![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)




![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)
